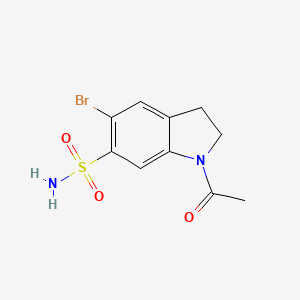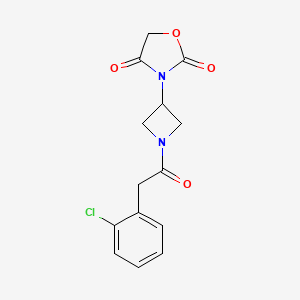
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, commonly known as CTK7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CTK7 is not fully understood. However, it has been proposed that CTK7 exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibition leads to the acetylation of histone proteins, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
CTK7 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, CTK7 has also been found to exhibit antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, CTK7 has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CTK7 for lab experiments is its potent activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer development and for developing new anti-cancer drugs. However, one of the limitations of CTK7 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CTK7. One area of research could focus on developing new synthetic methods for CTK7 that are more efficient and cost-effective. Another area of research could focus on elucidating the mechanism of action of CTK7 in more detail, which could lead to the development of more potent and selective HDAC inhibitors. Finally, research could also focus on developing new formulations of CTK7 that are more soluble in water and easier to work with in experimental settings.
Métodos De Síntesis
The synthesis of CTK7 involves a multi-step process that starts with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with 4-amino-1,2,5,6-tetrahydro-1,4-diazepine to form the key intermediate, 1-(5-chlorothiophen-2-ylsulfonyl)-4-(tetrahydro-3-furyl)-1,4-diazepane. This intermediate is further purified and treated with trifluoroacetic acid to obtain the final product, CTK7.
Aplicaciones Científicas De Investigación
CTK7 has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, CTK7 has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, CTK7 has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S2/c14-12-2-3-13(20-12)21(17,18)16-6-1-5-15(7-8-16)11-4-9-19-10-11/h2-3,11H,1,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFNEVFNCSSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

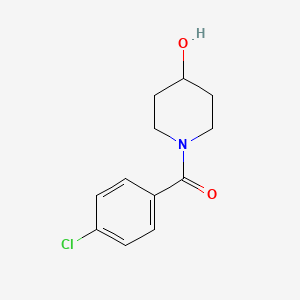
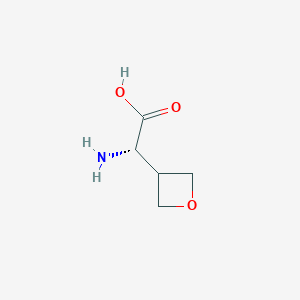


![1-[(4-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2575861.png)
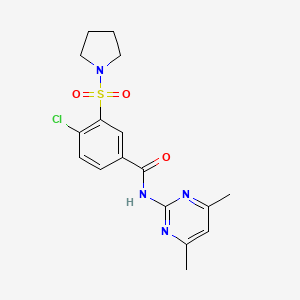


![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)
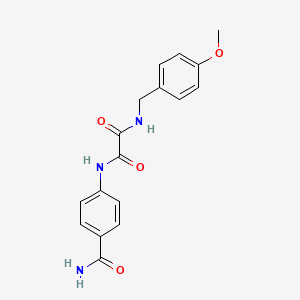

![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2575873.png)
